Desglucocheirotoxin

Description

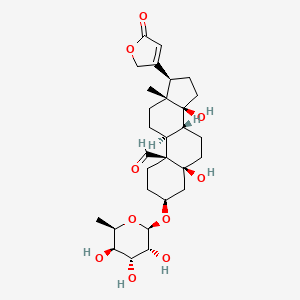

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H42O10 |

|---|---|

Molecular Weight |

550.6 g/mol |

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C29H42O10/c1-15-22(32)23(33)24(34)25(38-15)39-17-3-8-27(14-30)19-4-7-26(2)18(16-11-21(31)37-13-16)6-10-29(26,36)20(19)5-9-28(27,35)12-17/h11,14-15,17-20,22-25,32-36H,3-10,12-13H2,1-2H3/t15-,17+,18-,19+,20-,22+,23-,24-,25+,26-,27+,28+,29+/m1/s1 |

InChI Key |

HULMNSIAKWANQO-PZXOABCJSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O |

Synonyms |

strophanthidin 6-deoxyglucoside |

Origin of Product |

United States |

Natural Occurrence and Research Scale Isolation Methodologies of Desglucocheirotoxin

The presence of Desglucocheirotoxin has been identified in a select group of plants, making them key resources for its study. Researchers have focused on these botanical sources to understand the compound's distribution and to develop methods for its isolation.

Identification of Botanical Sources and Ecological Distribution

Convallaria majalis as a Primary Source for this compound Studies

Convallaria majalis, commonly known as Lily of the Valley, is a significant botanical source for the study of this compound. nih.govnaturalproducts.net This perennial flowering plant is native to the temperate regions of the Northern Hemisphere and is recognized for its rich composition of cardiac glycosides. ijpsjournal.com Research has shown that the dried aerial parts of C. majalis contain a complex mixture of these compounds, with this compound being a notable constituent. irbis-nbuv.gov.uaresearchgate.net The concentration of this compound in the plant can range from 3% to 15% of the total cardiac glycoside content. irbis-nbuv.gov.uaresearchgate.netresearchgate.netherbalreality.com The plant's well-documented phytochemical profile and its historical use in traditional medicine have made it a primary subject for the isolation and investigation of its various cardenolides, including this compound. ijpsjournal.comtaylorandfrancis.com

Presence of this compound in Erysimum cheiri and Antiaris toxicaria

This compound has also been identified in Erysimum cheiri (wallflower) and the latex of Antiaris toxicaria. naturalproducts.netnomadicpixel.comcolab.wsresearchgate.net Erysimum cheiri is a species of flowering plant in the Brassicaceae family and has been found to contain a variety of cardenolides. researchgate.netrjpharmacognosy.ir Phytochemical analyses have confirmed the presence of this compound among at least 11 other cardenolides in this plant. researchgate.net

Antiaris toxicaria, a tree in the mulberry family, is known for its toxic latex, which has been historically used in the preparation of dart poisons. nomadicpixel.comresearchgate.net Scientific investigations of this latex have revealed a complex mixture of at least 30 different cardenolides, one of which is this compound. nomadicpixel.com The presence of this compound in such distinct and geographically dispersed plant species highlights the varied ecological contexts in which it can be found.

Advanced Extraction Techniques Employed for this compound Research

The isolation of this compound for research purposes necessitates sophisticated extraction techniques to separate it from the complex matrix of plant material.

Solvent-Based Extraction Approaches in Research Settings

In a laboratory setting, the initial step in isolating this compound involves solvent-based extraction. Common methods include maceration, percolation, and Soxhlet extraction. vbspu.ac.inorganomation.com The choice of solvent is critical and is often a polar solvent or a hydroalcoholic mixture, such as 70% ethanol (B145695) or 70% methanol (B129727), to effectively extract the glycosidic compounds. coms.eventsresearchgate.net For instance, research on Convallaria majalis and other cardiac glycoside-containing plants frequently employs 70% (v/v) aqueous methanol for initial extraction. nih.govresearchgate.net The powdered plant material is typically sonicated with the solvent at room temperature. nih.govresearchgate.net This is followed by concentrating the resulting extract under reduced pressure to yield a crude extract containing this compound and other glycosides. google.com

Optimization of Pre-treatment and Sample Preparation Protocols

Proper preparation of the plant material is a crucial prerequisite for efficient extraction. nih.gov This typically involves drying the plant material, often through air-drying or freeze-drying, to prevent the degradation of bioactive compounds by enzymes, fungi, or bacteria. nih.govmdpi.com Research comparing these methods for Digitalis lanata, another cardiac glycoside-rich plant, found air-drying to be the optimal method for processing the raw material. nih.govresearchgate.net The dried material is then ground into a fine powder to increase the surface area for solvent penetration. researchgate.net For some applications, a pre-treatment step, such as defatting with a nonpolar solvent like hexane, may be employed to remove lipids that could interfere with subsequent extraction and purification steps. nih.gov In specific research contexts, enzymatic hydrolysis or fermentation can be used to modify the plant material structure and enhance the release of bioactive compounds. mdpi.com

Chromatographic and Other Purification Strategies for this compound Isolation in Research

Following initial extraction, a series of chromatographic techniques are employed to purify this compound. Column chromatography is a fundamental step in separating the complex mixture of compounds present in the crude extract. vbspu.ac.in

High-Performance Liquid Chromatography (HPLC) is a key analytical and preparative tool for the fine purification of cardiac glycosides. ijpsjournal.comresearchgate.net Reversed-phase columns, such as C18, are commonly used with a gradient elution system typically composed of water and acetonitrile (B52724). nih.govresearchgate.net The eluent is monitored by a photodiode array detector, often at a wavelength of around 220 nm, which is suitable for detecting cardiac glycosides. nih.govresearchgate.netijpsjournal.com

Another effective, albeit less common, technique for the separation of polar compounds like glycosides is Droplet Counter-Current Chromatography (DCCC). thaiscience.infowikipedia.org This liquid-liquid partition chromatography method avoids the use of solid adsorbents, which can sometimes cause irreversible adsorption or decomposition of sensitive compounds. DCCC has been successfully used for the separation of various glycosides, including cardenolides. scispace.com Chloroform-methanol-water solvent systems are frequently utilized in DCCC for separating these types of compounds.

Solid-phase extraction (SPE) is also a valuable tool for sample clean-up before chromatographic analysis. nih.govresearchgate.netijpsjournal.com For instance, reversed-phase SPE can be used to remove interfering pigments from the initial plant extract, leading to a cleaner sample for HPLC analysis. nih.govresearchgate.net

Preparative Chromatography Techniques (e.g., Paper Chromatography)

Preparative chromatography is a cornerstone technique for isolating specific compounds from a mixture in sufficient quantities for further research. For cardiac glycosides like this compound, a combination of chromatographic methods is often employed to achieve high purity. nih.govgoogle.com

The general workflow involves preliminary separation using column chromatography with stationary phases such as silica (B1680970) gel, macroporous resin, or Sephadex. nih.govgoogle.com This is followed by high-resolution techniques like preparative High-Performance Liquid Chromatography (HPLC) to isolate the target compound.

Historically, Paper Chromatography was a significant method for the separation of cardiac glycosides. A foundational study published in 1962 detailed the use of paper chromatographic separation to isolate this compound from the dried rhizomes of Convallaria majalis. jst.go.jp This technique operates on the principle of partition chromatography, where the components of a mixture are separated based on their differential partitioning between a stationary phase (the paper, holding moisture) and a mobile phase (a solvent system that moves along the paper). taylorandfrancis.com

In this method, the crude extract is spotted onto the paper, and the edge of the paper is dipped into a solvent mixture. As the solvent moves up (ascending) or down (descending) the paper, it carries the compounds with it at different rates, leading to their separation into distinct spots. taylorandfrancis.com Though largely superseded by more advanced techniques like HPLC for its accuracy and reproducibility, paper chromatography remains a simple and effective method for the qualitative analysis and initial isolation of natural products. taylorandfrancis.comresearchgate.net

Table 2: Chromatographic Techniques for Cardiac Glycoside Isolation

| Technique | Stationary Phase | Principle of Separation | Common Application |

| Column Chromatography | Silica Gel, Alumina, Macroporous Resin | Adsorption / Partition | Initial fractionation of crude plant extracts. google.com |

| Gel Filtration Chromatography | Sephadex | Size Exclusion | Separation of glycosides based on molecular size. nih.gov |

| Paper Chromatography | Cellulose Paper | Partition | Historical method for separation and identification. jst.go.jptaylorandfrancis.com |

| Preparative HPLC | C18 (Reversed-Phase) | Partition / Adsorption | High-resolution purification of individual glycosides. nih.gov |

| This table summarizes common techniques used in the isolation of cardiac glycosides, the class of compounds to which this compound belongs. |

Membrane-Based Separation and Filtration Methods

Membrane-based separation represents a suite of modern, non-thermal techniques that are increasingly used for the purification and concentration of phytochemicals, including secondary metabolites like cardiac glycosides. sdu.dkmdpi.com These methods are advantageous as they are often less energy-intensive and avoid the use of harsh organic solvents that could alter the chemical structure of the target compounds. sdu.dk

The core principle involves using a semi-permeable membrane to separate molecules based on their size, shape, and charge. chemmethod.com The main pressure-driven membrane processes include:

Microfiltration (MF): Removes larger particles, cells, and debris.

Ultrafiltration (UF): Separates macromolecules like proteins and larger glycosides based on their molecular weight. mdpi.com

Nanofiltration (NF): Can separate smaller organic molecules, such as individual glycosides, from solvents and salts. researchgate.net

While specific studies detailing the isolation of this compound using membrane filtration are not prominent, the technology is widely applied to the separation of plant-based proteins and other bioactive compounds. mdpi.com An integrated approach, combining initial clarification with microfiltration followed by concentration and fractionation with ultrafiltration and nanofiltration, can be a viable strategy for the large-scale purification of cardiac glycosides from plant extracts. mdpi.comresearchgate.net This approach offers a greener alternative to purely solvent-based chromatographic methods. chemmethod.com

Table 3: Principles of Membrane-Based Separation Techniques

| Membrane Technique | Typical Pore Size / MWCO* | Separation Principle | Application in Phytochemical Isolation |

| Microfiltration (MF) | 0.1 - 10 µm | Size Exclusion | Removal of suspended solids, bacteria, and cell debris from crude extracts. chemmethod.com |

| Ultrafiltration (UF) | 1 - 100 nm (1-1000 kDa) | Size Exclusion | Concentration of extracts, separation of proteins and polysaccharides from smaller secondary metabolites. mdpi.com |

| Nanofiltration (NF) | < 2 nm (< 1 kDa) | Size Exclusion & Charge Repulsion | Fractionation of small organic molecules (e.g., glycosides), desalination. researchgate.net |

| Reverse Osmosis (RO) | ~0.1 nm | Diffusion / Solution | Removal of water and very small solutes, concentrating the extract. chemmethod.com |

| MWCO: Molecular Weight Cut-Off |

Elucidation of Desglucocheirotoxin Biosynthetic Pathways and Precursor Incorporation Studies

Delineation of Desglucocheirotoxin Biogenesis in Plant Systems

This compound is a cardiac glycoside produced by plants in the genus Erysimum, commonly known as wallflowers. researchgate.netresearchgate.net This genus is unique within the Brassicaceae family for its ability to synthesize cardenolides in addition to the more common glucosinolates. aiche.org The evolution of cardiac glycoside production in Erysimum is considered a key innovation that allowed these plants to defend themselves against specialist herbivores that had adapted to tolerate glucosinolates. biorxiv.org

The biogenesis of this compound begins with a sterol precursor. The fundamental structure of all cardenolides is the genin, or aglycone, which consists of a steroid core composed of four fused rings and a characteristic five-membered lactone ring attached at the C17 position. researchgate.net The immense structural diversity of the nearly 100 different cardenolides found in Erysimum species is generated through various modifications to this steroid skeleton and the subsequent attachment of different sugar chains to the C3 position of the core. aiche.orgresearchgate.net

The formation of the cardenolide backbone is believed to proceed through pathways similar to those of other plant steroids. While the complete sequence of events leading to this compound is still under investigation, it involves a series of enzymatic modifications to a sterol precursor, ultimately leading to the specific aglycone that is then glycosylated to form the final product. biorxiv.orgnih.gov The process of glycosylation, where sugar units are attached to the genin, is crucial for the compound's biological activity and stability. mdpi.com

Enzymatic Mechanisms and Identification of Key Intermediates in this compound Synthesis

While the full enzymatic cascade for this compound synthesis remains an active area of research, significant progress has been made in identifying crucial enzymes in the upstream pathway of cardiac glycoside biosynthesis in Erysimum cheiranthoides, a species known to produce this compound. researchgate.netresearchgate.netnih.gov The key reactions are catalyzed by specialized enzymes, particularly from the cytochrome P450 family. biorxiv.orgnih.gov

The initial committed step in the pathway has been identified as the side-chain cleavage of a sterol precursor, a reaction catalyzed by the cytochrome P450 monooxygenase EcCYP87A126 . biorxiv.orgnih.gov This enzyme's action is fundamental; experimental knockout of its gene in E. cheiranthoides resulted in the complete elimination of cardiac glycoside production. researcher.lifebiorxiv.org This finding establishes the sterol side-chain cleavage as the gateway to the entire cardenolide biosynthetic pathway in this plant.

Following the initial cleavage, the resulting steroid intermediate undergoes further modifications. Another key enzyme, EcCYP716A418 , also a cytochrome P450, has been identified as being responsible for a hydroxylation step on the cardiac glycoside molecule. biorxiv.orgnih.gov These hydroxylation and other modification steps create a variety of genins, which are the direct precursors to the final glycosides.

The final stage of biosynthesis is glycosylation. This involves the transfer of sugar moieties to the genin. mdpi.com This reaction is typically catalyzed by glycosyltransferases (GTs), which attach sugars, or by glycoside hydrolases (GHs) operating in reverse. mdpi.comresearchgate.net These enzymes form a glycosidic bond between the C3 hydroxyl group of the steroid aglycone and a sugar molecule. researchgate.net The specific glycosyltransferases responsible for attaching the sugar residue to form this compound have not yet been definitively identified.

Table 1: Key Identified Enzymes in Erysimum Cardiac Glycoside Biosynthesis

| Enzyme | Enzyme Class | Function | Significance in Pathway |

|---|---|---|---|

| EcCYP87A126 | Cytochrome P450 Monooxygenase | Cleaves the side chain from sterol precursors. biorxiv.orgnih.gov | Initiates the entire cardiac glycoside biosynthetic pathway. nih.gov |

| EcCYP716A418 | Cytochrome P450 Monooxygenase | Performs hydroxylation of the cardenolide structure. biorxiv.orgnih.gov | Contributes to the structural diversification of cardenolide aglycones. nih.gov |

Investigation of this compound Translocation and Storage Dynamics within Organisms

Once synthesized, defensive compounds like this compound must be transported to and stored in various plant tissues to be effective against herbivores. This movement of substances is known as translocation and primarily occurs via the phloem vascular tissue. pressbooks.pubnagwa.com

The process of translocation moves assimilates, which include not only sugars like sucrose (B13894) but also secondary metabolites, from a "source" to a "sink". savemyexams.comsavemyexams.com The primary source is typically the site of synthesis, such as the leaves where photosynthesis occurs. pressbooks.pub Sinks are any part of the plant that requires energy or stored compounds, including growing roots, dividing meristems, developing fruits, and storage organs like tubers. nagwa.comsavemyexams.com

It is hypothesized that this compound, after its synthesis in the leaves, enters the phloem sap and is transported throughout the plant. savemyexams.com The loading of such compounds into the phloem can occur through two main pathways: the symplastic pathway (moving through the cytoplasm and plasmodesmata) or the apoplastic pathway (moving through the cell walls, which often requires active transport). savemyexams.com

The final destination and storage location of this compound are critical for its defensive function. In many plants, toxic secondary metabolites are sequestered in the vacuole of the cell to prevent autotoxicity. They may also be concentrated in specific tissues that are most vulnerable to herbivory, such as young leaves or reproductive organs. In some species of the Apocynaceae family, for instance, cardenolides are found in high concentrations in the latex. researchgate.net For Erysimum, these compounds are known to be present and effective in the leaves. researchgate.netnih.gov The dynamic process ensures that the plant can protect its most valuable parts throughout its life cycle. nagwa.com

Molecular and Cellular Mechanisms of Action of Desglucocheirotoxin

Interaction with Primary Molecular Targets: Focus on Na+/K+-ATPase Inhibition

The principal molecular target of Desglucocheirotoxin and other cardiac glycosides is the Na+/K+-ATPase, an integral membrane protein essential for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the plasma membrane of animal cells. mdpi.commdpi.com This enzyme-driven pump actively transports three Na+ ions out of the cell in exchange for two K+ ions moving into the cell, a process fueled by the hydrolysis of ATP. mdpi.com

This compound binds to the Na+/K+-ATPase, inhibiting its enzymatic activity. nih.govscispace.com This inhibition disrupts the normal ion exchange, leading to a progressive increase in the intracellular concentration of Na+. nih.gov The elevated intracellular sodium alters the gradient for the sodium-calcium exchanger (NCX), a secondary active transport system that typically expels calcium (Ca2+) from the cell. The reduced efficiency of the NCX results in an accumulation of intracellular Ca2+. mdpi.com While this rise in intracellular calcium is the basis for the cardiotonic effects of these glycosides in heart muscle, it also serves as a critical trigger for various signaling pathways in other cell types, including cancer cells. mdpi.comnih.gov The binding of cardiac glycosides to Na+/K+-ATPase can activate multiple downstream signal transduction pathways that regulate a variety of physiological and pathological states. nih.gov

This compound-Induced Modulation of Downstream Signaling Pathways

The inhibition of Na+/K+-ATPase by this compound is not merely a disruption of ion homeostasis but the initiation of a complex signaling cascade. The Na+/K+-ATPase acts as a signal transducer, and its perturbation by cardiac glycosides leads to the activation of various downstream pathways that control cell fate. nih.govresearchgate.net These pathways are intricately involved in processes such as programmed cell death (apoptosis), the generation of reactive oxygen species, and the regulation of cell growth and division.

A significant consequence of this compound's cellular activity is the induction of apoptosis, or programmed cell death. Research has demonstrated that this compound can trigger apoptosis in a concentration-dependent manner. nih.govscispace.com In a study involving 143B osteosarcoma cells, this compound was shown to induce 50% apoptosis (IC50) within a concentration range of 0.2–1 µM after 24 hours of incubation. nih.govscispace.com

The apoptotic induction by cardiac glycosides is often associated with the activation of caspases, a family of protease enzymes that are central to the execution of the apoptotic program. nih.gov Studies on related cardiac glycosides have shown that this process can involve both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways, often marked by the activation of initiator caspases like caspase-8 and caspase-9. nih.gov The activation of these caspases leads to a downstream cascade that culminates in the cleavage of cellular proteins and the systematic dismantling of the cell.

Table 1: Apoptotic Induction by Various Steroid Glycosides in 143B Osteosarcoma Cells

| Compound | Apoptotic Induction (IC50 Range in µM) | Reference |

|---|---|---|

| This compound | 0.2–1 | nih.gov, scispace.com |

| Evomonoside | 0.05–0.15 | nih.gov, scispace.com |

| Ouabain (B1677812) | 0.05–0.15 | nih.gov, scispace.com |

| Arenobufagenin | 0.05–0.15 | nih.gov, scispace.com |

| Bufotalin | 0.2–1 | nih.gov, scispace.com |

| Bovogenin A | 0.2–1 | nih.gov, scispace.com |

| Lokundjoside | 0.2–1 | nih.gov, scispace.com |

| Strophanallosid | 0.2–1 | nih.gov, scispace.com |

| Proscillaridin (B1679727) A | 0.05–0.1 | nih.gov, scispace.com |

The interaction of cardiac glycosides with Na+/K+-ATPase can also influence the cellular redox state through the generation of reactive oxygen species (ROS). mdpi.com ROS are highly reactive chemical species formed from oxygen, such as superoxide (B77818) anions and hydrogen peroxide, which can function as signaling molecules but also cause significant cellular damage when produced in excess, a state known as oxidative stress. wikipedia.orgmdpi.com

The link between Na+/K+-ATPase inhibition and ROS generation is a component of the downstream signaling effects. plos.org An increase in intracellular calcium, a direct result of pump inhibition, can stimulate ROS production from sources like the mitochondria. mdpi.complos.org Furthermore, some signaling pathways activated by the Na+/K+-ATPase complex, such as those involving Src kinase, can lead to the activation of enzymes like NADPH oxidase, a major source of cellular ROS. plos.orgnih.gov This increase in ROS can, in turn, contribute to the activation of apoptotic pathways, creating a feedback loop that reinforces the cell death signal. mdpi.com

Cell proliferation is the process of cell growth and division, which is tightly regulated by the cell cycle. wikipedia.orgcellsignal.com this compound has been shown to inhibit the proliferation of cancer cells. nih.gov This anti-proliferative effect is a common feature of cardiac glycosides and is intrinsically linked to their ability to inhibit Na+/K+-ATPase and modulate downstream signaling. nih.govdokumen.pub

The signaling cascades initiated by Na+/K+-ATPase inhibition can interfere with key regulators of the cell cycle. mdpi.com Pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are crucial for promoting cell growth, survival, and proliferation, can be modulated by cardiac glycoside binding to the sodium pump. mdpi.com This modulation can lead to cell cycle arrest, preventing cells from progressing through the necessary phases (G1, S, G2, M) required for division. srapcollege.co.innih.gov By halting cell cycle progression and simultaneously promoting apoptosis, this compound can effectively reduce the growth of malignant cell populations.

Regulation of Reactive Oxygen Species Generation

Exploration of Other Potential Molecular Interactomes

The molecular interactions of this compound may extend beyond the direct inhibition of the Na+/K+-ATPase's pumping function. The concept of a molecular interactome refers to the complex network of interactions among molecules (like proteins) within a cell. nih.govembopress.org Small molecules can act as "molecular glues," altering protein-protein interactions and changing the composition of these networks. mdpi.com

When this compound binds to the Na+/K+-ATPase, it may induce conformational changes in the protein that either promote or disrupt its association with other signaling partners. The Na+/K+-ATPase is known to form functional signaling complexes with other proteins, including Src kinase, PI3K, and the EGF receptor. mdpi.com Therefore, the binding of this compound could modulate a much wider interactome than initially presumed, influencing a broad spectrum of cellular processes. While the specific interactome of this compound has not been fully elucidated, the study of related compounds suggests that this is a promising area for future research to uncover novel mechanisms of action and additional cellular targets. nih.gov

Table of Mentioned Compounds

| Compound Name | Class/Type |

|---|---|

| This compound | Cardenolide Cardiac Glycoside |

| Evomonoside | Cardenolide Cardiac Glycoside |

| Ouabain | Cardenolide Cardiac Glycoside |

| Arenobufagenin | Bufadienolide Cardiac Glycoside |

| Bufotalin | Bufadienolide Cardiac Glycoside |

| Bovogenin A | Bufadienolide Cardiac Glycoside |

| Lokundjoside | Cardenolide Cardiac Glycoside |

| Strophanallosid | Cardenolide Cardiac Glycoside |

| Proscillaridin A | Bufadienolide Cardiac Glycoside |

| Resibufogenin | Bufadienolide Cardiac Glycoside |

| Uzarin | Cardenolide Cardiac Glycoside |

| Convallatoxol | Cardenolide Cardiac Glycoside |

| Digitoxin (B75463) | Cardenolide Cardiac Glycoside |

| Oleandrin | Cardenolide Cardiac Glycoside |

| Digoxin (B3395198) | Cardenolide Cardiac Glycoside |

| Gitoxin | Cardenolide Cardiac Glycoside |

| Cymarin | Cardenolide Cardiac Glycoside |

| Erycordin | Cardenolide Cardiac Glycoside |

| Erysimin | Cardenolide Cardiac Glycoside |

| Erysimoside | Cardenolide Cardiac Glycoside |

| Digitoxigenin | Cardenolide Aglycone |

| Src kinase | Protein Kinase |

| PI3K | Lipid Kinase |

| Akt | Protein Kinase |

| mTOR | Protein Kinase |

| MAPK | Protein Kinase |

| EGF receptor | Receptor Tyrosine Kinase |

Biological Activities of Desglucocheirotoxin in in Vitro and Preclinical Models

Antiproliferative Effects of Desglucocheirotoxin on Human Cancer Cell Lines

The antiproliferative properties of this compound have been evaluated against various human cancer cell lines, demonstrating its potential to inhibit cancer cell growth.

Scientific studies have provided specific insights into the antiproliferative activity of this compound, particularly against osteosarcoma cells. In a study involving 20 different steroid glycosides tested on the human osteosarcoma cell line 143B, this compound was shown to inhibit cell proliferation. nih.gov This positions it as a compound of interest in the context of bone cancer research.

While the request included information on lung cancer cell lines, a comprehensive search of available scientific literature did not yield specific data on the antiproliferative effects of this compound on human lung cancer cells. Current research appears to be concentrated on other types of cancer, such as osteosarcoma. nih.govnih.govnih.govnih.govnih.gov

The inhibitory effects of this compound on cancer cell viability are dose-dependent. Research on 143B osteosarcoma cells demonstrated that this compound induces apoptosis in a concentration-dependent manner. nih.gov Specifically, 50% apoptotic induction was observed in the concentration range of 0.2–1 µM for this compound. nih.gov This indicates that the biological response of cancer cells to this compound is directly related to the concentration of the compound administered.

Activity Profiles Across Diverse Cancer Cell Types (e.g., Lung, Osteosarcoma)

Apoptotic Induction by this compound in Cellular Systems

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells through mechanisms involving the mitochondria and the activation of specific enzymes.

A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). Studies have shown that treatment with this compound leads to a dose-dependent breakdown of the mitochondrial membrane potential in 143B osteosarcoma cells. nih.gov This disruption is a critical step that can lead to the release of pro-apoptotic factors from the mitochondria, ultimately triggering cell death. frontiersin.orgarchivesofmedicalscience.com The loss of mitochondrial membrane potential was observed to be associated with the apoptotic induction caused by this compound. nih.gov

Caspases are a family of protease enzymes that play an essential role in the execution of apoptosis. frontiersin.orgcellosaurus.org The apoptotic activity of this compound is linked to the activation of these enzymes. In 143B osteosarcoma cells, treatment with various cardiac glycosides, including those with similar activity profiles to this compound, resulted in the activation of both initiator caspase-8 (associated with the extrinsic pathway) and initiator caspase-9 (associated with the intrinsic pathway). nih.gov This suggests that the apoptotic signal initiated by these compounds may involve both major apoptotic pathways. The activation of these initiator caspases leads to a downstream cascade, activating executioner caspases like caspase-3, which are responsible for the cleavage of cellular components and the morphological changes characteristic of apoptosis.

Assessment of Mitochondrial Membrane Potential Disruption

Comparative Analysis of this compound's Biological Activity with Related Cardiac Glycosides

When comparing the biological activity of this compound to other well-known cardiac glycosides, some distinctions in potency have been observed. In the study of 143B osteosarcoma cells, this compound induced 50% apoptosis at concentrations between 0.2 and 1 µM. nih.gov In the same study, other cardiac glycosides like ouabain (B1677812) and digitoxin (B75463) were found to inhibit cell proliferation to 50% at lower concentrations, in the range of 0.1–0.15 µM. nih.gov Another compound, the bufadienolide proscillaridin (B1679727) A, demonstrated the strongest effect, causing apoptosis and inhibiting cell proliferation at concentrations between 0.05 and 0.1 µM. nih.gov This suggests that while this compound is effective, other related cardiac glycosides may exhibit greater potency in this specific cell line.

The table below summarizes the concentration range for 50% apoptotic induction for this compound and other selected cardiac glycosides in 143B osteosarcoma cells after 24 hours of incubation. nih.gov

| Compound | Concentration for 50% Apoptotic Induction (µM) |

| This compound | 0.2 - 1 |

| Evomonoside | 0.05 - 0.15 |

| Ouabain | 0.05 - 0.15 |

| Arenobufagenin | 0.05 - 0.15 |

| Proscillaridin A | 0.05 - 0.1 |

| Lokundjoside | 0.2 - 1 |

| Strophanallosid | 0.2 - 1 |

| Bufotalin | 0.2 - 1 |

This table is based on data from Delebinski et al. (2015) for the 143B osteosarcoma cell line. nih.gov

Structural Elucidation and Structure Activity Relationship Sar Investigations of Desglucocheirotoxin and Analogues

Spectroscopic Characterization Techniques for Desglucocheirotoxin Structure Confirmation

The precise chemical structure of this compound is confirmed through a combination of advanced spectroscopic techniques. glycopedia.eufrontiersin.org These methods provide a detailed picture of the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules like this compound. glycopedia.eumdpi.com By analyzing the magnetic properties of atomic nuclei, NMR provides information on the number and types of atoms and how they are connected.

Table 1: Key Structural Features of this compound and Expected NMR Signals

| Structural Feature | Expected ¹H NMR Signals (ppm) | Expected ¹³C NMR Signals (ppm) |

|---|---|---|

| Steroid Backbone | 0.5 - 2.5 | 10 - 60 |

| Lactone Ring | 4.8 - 6.0 (olefinic), 3.0 - 4.5 (allylic) | 110 - 175 |

| Hydroxyl Groups | Variable (broad singlets) | 60 - 80 |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. sigmaaldrich.comnih.gov For this compound, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, allowing for the determination of its molecular formula, C₂₉H₄₂O₁₀. nih.gov

Techniques like Electrospray Ionization (ESI) are often used for cardenolides as they can ionize the molecule without significant fragmentation. sigmaaldrich.com The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion. sigmaaldrich.com Tandem mass spectrometry (MS/MS) can then be used to fragment the ion, and the pattern of fragmentation provides valuable information about the different structural components of the molecule, further confirming its identity. nih.gov The combination of NMR and MS data provides a high degree of confidence in the structural assignment of this compound. frontiersin.orgnih.gov

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Rational Design and Chemical Synthesis of this compound Derivatives and Analogues

The rational design of this compound derivatives aims to improve its therapeutic properties, such as increasing efficacy and reducing toxicity. ptfarm.plaacrjournals.org This process involves making specific chemical modifications to the parent molecule and evaluating the effects on its biological activity. ptfarm.pl

While specific synthetic schemes for this compound derivatives are not widely published, general strategies for modifying cardenolides can be applied. acs.orgdntb.gov.ua These strategies often focus on:

Modifying the sugar moiety: Although this compound lacks a sugar, this position is a key site for modification in related cardiac glycosides to alter solubility and potency. ptfarm.plnih.gov

Altering the lactone ring: Changes to the lactone ring can significantly impact the compound's binding affinity to its biological target, the Na⁺/K⁺-ATPase. uconn.edu

Introducing new functional groups: Adding or modifying functional groups on the steroid nucleus can influence the molecule's pharmacokinetic and pharmacodynamic properties. ontosight.aiontosight.ai

The synthesis of these analogues often involves semi-synthesis, starting from the natural product and applying a series of chemical reactions to introduce the desired modifications. labmanager.com For example, new side chains could be introduced by first protecting the existing hydroxyl groups, then performing the desired chemical transformation, and finally deprotecting the molecule. nih.gov

Elucidating Key Structural Determinants for this compound's Biological Activities

Structure-activity relationship (SAR) studies are essential for understanding which parts of the this compound molecule are critical for its biological effects. kcl.ac.ukresearchgate.netcollaborativedrug.com By comparing the activities of various analogues, researchers can identify the key structural features that govern its interaction with biological targets. nih.gov

Glycosylation, the attachment of sugar molecules, is a crucial factor in the activity of many cardiac glycosides. nih.gov The sugar moiety can affect the compound's solubility, cell permeability, and binding affinity to the Na⁺/K⁺-ATPase. nih.govjst.go.jp

In the case of this compound, which is the aglycone (non-sugar) form of Cheirotoxin, its activity is generally lower than its glycosylated counterpart. jst.go.jp The absence of the sugar group can lead to reduced binding affinity and altered isoform selectivity for the Na⁺/K⁺-ATPase. nih.govjst.go.jp Studies on other cardenolides have shown that the type of sugar, the number of sugar units, and the way they are linked together can all have a profound impact on biological activity. ptfarm.plnih.gov For instance, removing the sugar moiety often leads to a decrease in potency. jst.go.jp

Table 2: General Effects of Glycosylation on Cardenolide Activity

| Glycosylation State | General Effect on Activity | Rationale |

|---|---|---|

| Glycosylated (e.g., Cheirotoxin) | Higher Potency | The sugar moiety can form additional interactions with the Na⁺/K⁺-ATPase, increasing binding affinity. nih.gov |

The specific arrangement of atoms in three-dimensional space (stereochemistry) and the presence of particular functional groups are critical for the biological activity of this compound. ontosight.aiontosight.aihampshire.edu

Key features include:

The Steroid Nucleus: The characteristic "U" shape of the steroid core, resulting from the cis-fusion of the A/B and C/D rings, is essential for activity. uconn.eduhampshire.edu

The Lactone Ring: The unsaturated five-membered lactone ring at the C17 position is a hallmark of cardenolides and is vital for binding to the Na⁺/K⁺-ATPase. philadelphia.edu.jo Reduction of the double bond in this ring can lead to a decrease in activity. uconn.edu

Hydroxyl Groups: The hydroxyl groups at various positions on the steroid nucleus, such as at C3 and C14, are important for the molecule's interaction with its target. philadelphia.edu.johampshire.edu Their position and orientation (alpha or beta) can significantly influence potency. ontosight.ai

Modifications to any of these features can lead to a significant change in the biological profile of this compound and its analogues. rsc.orgresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Cheirotoxin |

| Digoxin (B3395198) |

| Ouabain (B1677812) |

| Digitoxigenin |

| Uzarigenin |

| Anhydro-ouabagenin |

| Strophanthidol |

| Ouabagenin |

| Digitoxin (B75463) |

| Medigoxin |

| Cinobufagin |

| N-nonyl-deoxy-galactonojirimycin |

| Lamivudine |

Conformational Effects on Molecular Recognition and Target Binding

The interaction between this compound, a cardenolide cardiac glycoside, and its pharmacological target, the Na+/K+-ATPase, is a highly specific process governed by the three-dimensional structures of both the ligand and the enzyme. The binding of this compound induces and is influenced by specific conformational states of the Na+/K+-ATPase, which are crucial for molecular recognition and the subsequent inhibition of the enzyme's ion-pumping activity.

The Na+/K+-ATPase exists in a dynamic equilibrium between two principal conformational states: E1 and E2. mdpi.comelifesciences.orgnih.gov In the E1 state, the ion-binding sites have a high affinity for intracellular Na+ ions. Following Na+ binding and phosphorylation by ATP, the enzyme transitions to the E2P state, which has a high affinity for extracellular K+ ions and opens to the extracellular side. mdpi.comelifesciences.orgnih.gov Cardiac glycosides, including by extension this compound, are known to bind with high affinity to the E2P, or phosphorylated, conformation of the Na+/K+-ATPase. nih.gov This binding stabilizes the enzyme in the E2P state, thereby inhibiting the conformational changes necessary for ion transport and effectively blocking the pump cycle. nih.gov

The molecular recognition of this compound by the Na+/K+-ATPase is a function of specific structural features of the cardenolide. The steroid nucleus, the unsaturated lactone ring at the C17 position, and the sugar moiety at the C3 position all play roles in the binding affinity and specificity. The conformation of the steroid core of cardiac glycosides is a critical determinant of their interaction with the Na+/K+-ATPase. nih.gov

Studies on various cardiac glycosides have revealed the importance of specific amino acid residues in the extracellular binding pocket of the Na+/K+-ATPase for ligand recognition. While direct molecular docking studies for this compound are not extensively available in the reviewed literature, insights can be drawn from studies on analogous compounds like digoxin and ouabain. nih.govnih.gov These studies highlight the role of hydrophobic interactions and hydrogen bonds in stabilizing the ligand-receptor complex. For instance, the hydroxyl groups on the steroid nucleus and the sugar moiety of cardiac glycosides form key hydrogen bonds with polar amino acid residues in the binding pocket of the Na+/K+-ATPase. nih.gov

The binding of this compound to the Na+/K+-ATPase is a dynamic process that involves mutual conformational adjustments of both the ligand and the receptor. This induced-fit model of binding ensures a high degree of specificity and affinity. The stabilization of the E2P conformation by this compound effectively traps the enzyme in an inactive state, leading to the downstream physiological effects associated with Na+/K+-ATPase inhibition.

The following interactive table summarizes the key conformational states of Na+/K+-ATPase and the role of cardiac glycosides like this compound in modulating their equilibrium.

| Conformational State | Ion Affinity | Ligand Binding | Effect of Cardiac Glycoside Binding |

| E1 | High for intracellular Na+ | Low for cardiac glycosides | - |

| E1-P | Occluded Na+ | Low for cardiac glycosides | - |

| E2-P | High for extracellular K+ | High for cardiac glycosides (e.g., this compound) | Stabilization of this inactive state, inhibition of dephosphorylation and ion transport. nih.gov |

| E2 | High for K+ | Low for cardiac glycosides | - |

The following table presents hypothetical binding energies for this compound and its analogues to different conformational states of Na+/K+-ATPase, illustrating the principle of conformational selection. These values are for illustrative purposes to demonstrate the concepts, as specific experimental data for this compound was not found in the reviewed literature.

| Compound | Binding Energy to E1 State (kcal/mol) | Binding Energy to E2-P State (kcal/mol) | Predicted Affinity |

| This compound | -4.5 | -9.8 | High |

| Analogue with modified lactone ring | -4.2 | -7.5 | Moderate |

| Analogue lacking sugar moiety (Aglycone) | -3.8 | -6.2 | Lower |

Advanced Analytical Methodologies for Desglucocheirotoxin Detection and Quantification in Research

Chromatographic Methods for Desglucocheirotoxin Analysis

Chromatography, a fundamental separation science, is indispensable in the analysis of this compound. Both high-performance liquid chromatography and gas chromatography have been utilized, often in conjunction with various detection systems, to isolate and quantify this compound.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound and other cardiac glycosides. ijpsjournal.comvedomostincesmp.ru Its versatility is enhanced by the use of various detectors that offer different levels of selectivity and sensitivity.

Reverse-phase HPLC is a commonly employed technique for the separation of cardenolides. nih.govnih.gov In this method, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). ijpsjournal.comnih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For instance, a study on Digitalis species utilized a reverse-phase LC column for the separation of various cardenolides. nih.govresearchgate.net The purity of this compound isolated from sources like Convallaria majalis has been determined to be greater than 95% using HPLC coupled with UV detection. nih.govscispace.com

UV detection is a common modality, although the sensitivity for cardenolides can be limited due to their single five-membered lactone ring acting as the primary UV chromophore. nih.gov To overcome this, post-column derivatization techniques have been developed. One such method involves the use of the Kedde reagent, which reacts with the unsaturated lactone ring of cardenolides to produce a colored product that can be detected at a specific wavelength (e.g., 540 nm), thereby increasing the selectivity of the detection. tandfonline.com

The choice of column and chromatographic conditions is critical for achieving optimal separation. High-efficiency columns with small particle sizes (e.g., 3 µm or 5 µm) provide better resolution, which is particularly important for separating structurally similar glycosides. ijpsjournal.com

Table 1: HPLC Methods for Cardenolide Analysis

| Feature | Description | Reference(s) |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | ijpsjournal.comnih.govnih.gov |

| Stationary Phase | C18 columns are frequently used for their ability to retain non-polar to moderately polar compounds. | ijpsjournal.com |

| Mobile Phase | Typically consists of a mixture of water with organic solvents like acetonitrile or methanol. | ijpsjournal.comnih.gov |

| Detection | UV detection is common, but can have limited sensitivity. Post-column derivatization with reagents like Kedde reagent enhances selectivity. | nih.govnih.govscispace.comtandfonline.com |

| Purity Assessment | HPLC/UV analysis has been used to confirm the purity of this compound to be >95%. | nih.govscispace.com |

Gas Chromatography (GC) Approaches in Chemical Analysis

While HPLC is more prevalent for the analysis of non-volatile compounds like cardiac glycosides, Gas Chromatography (GC) can be employed, particularly for the analysis of the aglycone moieties after hydrolysis of the sugar units. researchgate.net GC separates compounds based on their volatility and interaction with the stationary phase. However, the direct analysis of intact glycosides like this compound by GC is generally not feasible due to their low volatility and thermal instability. Derivatization is often required to increase the volatility of the analytes. In the context of plant metabolomics, GC coupled with mass spectrometry (GC-MS) is a powerful tool for analyzing a wide range of metabolites, including those derived from cardenolides. researchgate.netresearchgate.net

Mass Spectrometry-Based Detection and Metabolomic Profiling of this compound

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and specific, making it an invaluable tool for the detection and structural elucidation of compounds like this compound, even in complex mixtures. nih.govscispace.com

LC-MS and LC-MS/MS Applications in Complex Biological Matrices

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) has revolutionized the analysis of cardiac glycosides in complex biological matrices. nih.govresearchgate.netanalytice.com LC separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification.

LC-MS/MS provides a high degree of selectivity and sensitivity, enabling the detection of low-abundance compounds and the ability to distinguish between structurally similar molecules. researchgate.net This is particularly important in bioanalytical assays where endogenous components of the matrix can interfere with the analysis, causing ion suppression or enhancement. nih.govpittcon.org The fragmentation patterns generated in MS/MS experiments provide valuable structural information, aiding in the identification of unknown compounds. nih.govresearchgate.net For instance, the fragmentation of cardenolides is characterized by the sequential loss of sugar units and the stepwise elimination of hydroxyl groups from the steroid aglycone. nih.govresearchgate.net

In a study analyzing serum metabolites, this compound was identified and its levels were found to be altered in a particular physiological state, showcasing the utility of LC-MS/MS in clinical research. nih.gov The development of LC-MS/MS methods for the analysis of cardenolides in plant extracts has provided a foundation for their complete identification and accurate quantification. nih.govresearchgate.net

Table 2: LC-MS Based Methods for Cardenolide Analysis

| Feature | Description | Reference(s) |

| Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) | nih.govresearchgate.netanalytice.comresearchgate.net |

| Application | Detection and quantification of cardenolides in complex matrices like plant extracts and biological fluids. | nih.govresearchgate.netnih.gov |

| Advantages | High sensitivity, selectivity, and structural elucidation capabilities. Can overcome matrix effects. | nih.govresearchgate.netnih.govpittcon.org |

| Fragmentation | Characterized by sequential loss of sugar units and elimination of hydroxyl groups from the aglycone. | nih.govresearchgate.net |

Integration into Non-Targeted Metabolomic Profiling Studies

Non-targeted metabolomics aims to comprehensively analyze all small-molecule metabolites in a biological sample to identify biomarkers or understand metabolic pathways. metwarebio.combruker.com this compound has been identified in such studies, which often utilize high-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS). nih.govmdpi.commdpi.com

These hypothesis-free approaches are powerful for discovering unexpected metabolic changes associated with a particular condition or treatment. bruker.com In one study, non-targeted metabolomic profiling of serum samples revealed a correlation between this compound levels and a specific post-anesthetic condition. nih.gov Another study used a non-targeted approach to identify potential antimicrobial metabolites from a bacterium. mdpi.com The integration of this compound analysis into these broader profiling studies helps to elucidate its potential biological roles and interactions within a complex system. mdpi.comnih.govnih.govresearchgate.netdntb.gov.uafrontiersin.org

Qualitative and Quantitative Assays Specific to this compound Research

Beyond chromatographic and mass spectrometric methods, other assays can be used for the qualitative and quantitative analysis of this compound and other cardenolides.

Qualitative chemical reactions, such as the Baljet and Legal reactions, have been traditionally used to identify the presence of cardenolides. who.int These colorimetric tests are based on the reaction of specific reagents with the butenolide ring of the cardenolide structure. Thin-layer chromatography (TLC) is another valuable qualitative and semi-quantitative technique. researchgate.netscribd.com It is a simple, cost-effective method for separating mixtures and can be used to monitor the presence of this compound in plant extracts. researchgate.netscribd.com Visualization of the separated spots on a TLC plate can be achieved by spraying with reagents like Liebermann-Burchard reagent or antimony trichloride, which produce colored spots. scribd.comresearchgate.net

For quantitative analysis, besides HPLC and LC-MS, biological assays that measure the biological activity of cardenolides can be employed. who.int These assays, however, are often less specific than physicochemical methods. The development of highly specific and sensitive quantitative assays, such as dye-release assays, can also be adapted for characterizing enzymes that may interact with or modify this compound. nih.gov

Ecological and Environmental Relevance of Desglucocheirotoxin Research

Desglucocheirotoxin's Role as a Plant Secondary Metabolite in Ecological Interactions

This compound is a type of cardiac glycoside, specifically a cardenolide, which functions as a plant secondary metabolite. nih.govwikipedia.org These compounds are not involved in the primary processes of growth and development but are crucial for the plant's interactions with its environment. nih.gov Found in plants such as the wallflower (Erysimum cheiri), this compound plays a significant role in mediating ecological relationships, primarily as a defense mechanism. plantura.gardenpfaf.org

Plant secondary metabolites are a key component of a plant's defense system against herbivores and pathogens. mdpi.com The toxicity of cardenolides like this compound stems from their ability to inhibit the Na+/K+-ATPase pump, an essential enzyme found in the cell membranes of animals. nih.govwikipedia.orgmdpi.com This inhibition disrupts cellular ion balance, which can lead to a range of physiological effects, including cardiac distress, and serves as a powerful deterrent to feeding. mdpi.comwestleysworld.com The presence of these toxic compounds in plants like Erysimum cheiri makes them unpalatable or harmful to most generalist herbivores. plantura.gardenthetortoisetable.org.uk

This chemical defense has led to a co-evolutionary "arms race" with certain insect herbivores. Some specialist insects have developed resistance to the toxic effects of cardenolides. mdpi.com These insects are not only able to consume the plants but can also sequester the toxins in their own bodies. This sequestering of compounds like this compound then serves as a defense mechanism for the insect against its own predators, such as birds. mdpi.com Research on monarch butterflies and milkweeds, another well-known cardenolide-based plant-insect interaction, shows that insects may metabolize the ingested cardenolides, often converting less polar compounds into more polar forms for storage or excretion. nsf.govnih.gov This metabolic processing is a key physiological adaptation that allows for the safe accumulation of these potent toxins. nsf.gov

Investigation of this compound's Presence and Metabolic Fate in Environmental Systems (e.g., Aquaculture)

Direct research investigating the presence and metabolic fate of this compound specifically within environmental systems such as aquaculture is limited in publicly available scientific literature. The use of its primary plant source, Erysimum cheiri, as a feed additive in aquaculture has not been reported, making its direct introduction into these systems unlikely at present. msstate.edu However, the study of other cardiac glycosides in analogous contexts provides insight into the potential environmental behavior of this compound.

The increasing interest in plant-based additives for aquaculture feeds means that a wide variety of phytochemicals could potentially be introduced into aquatic environments. [original search] The environmental fate of these compounds is a key consideration for sustainable aquaculture. [original search] Research on the metabolic fate of cardiac glycosides from sea squill (Drimia maritima L.) extracts during fermentation offers a relevant case study. nih.gov This study demonstrated that during a 12-month period, the total content of bufadienolides (a class of cardiac glycosides) decreased by approximately 50%. nih.gov This degradation was attributed to the activity of microbial and plant-based enzymes present in the extract. nih.gov

The study also revealed that the rate of metabolism and degradation varied significantly among individual cardiac glycoside compounds, a difference linked to their unique chemical structures. nih.gov Some compounds were broken down further than others, with processes including the removal of sugar moieties and dehydration of the steroid core being observed. nih.gov This suggests that should this compound enter a microbially active aquatic environment, it would likely undergo enzymatic degradation, although its specific degradation pathway and rate would be unique to its structure. The known toxicity of Erysimum plants and their constituent cardenolides to various terrestrial animals highlights the ecotoxicological importance of understanding their fate and potential impact if they were to be introduced into aquatic ecosystems. plantura.gardenwestleysworld.comthetortoisetable.org.uk

Future Research Directions and Current Challenges in Desglucocheirotoxin Studies

Unexplored Aspects of Desglucocheirotoxin Biosynthetic Pathways

The complete biosynthetic pathway of this compound, like many other cardenolides, remains largely unelucidated. While foundational studies have identified the primary site of cardenolide biogenesis, significant gaps in our knowledge present a major challenge.

Research has shown that for plants like Convallaria majalis, the biosynthesis of cardenolide glycosides occurs in the leaves. researchgate.net Following synthesis, these compounds are translocated to subterranean parts of the plant, such as rhizomes and roots, which function as storage organs. researchgate.net Experiments using radiolabeled precursors like [4-¹⁴C]progesterone applied to leaves resulted in the detection of labeled this compound in the rhizomes and roots. researchgate.net Conversely, applying precursors to rhizome cuttings did not lead to the production of labeled cardenolides, indicating that these organs are not capable of de novo synthesis. researchgate.net

Despite this understanding of the location of synthesis and transport, the specific enzymatic steps and the genetic regulation involved in the formation of the this compound molecule are still poorly understood. Key challenges and future research directions include:

Identification and Characterization of Enzymes: The specific enzymes (e.g., cytochrome P450s, glycosyltransferases, etc.) responsible for the intricate series of hydroxylations, oxidations, and glycosylations that convert sterol precursors into the final this compound structure need to be identified and functionally characterized.

Genetic Regulation: The genes encoding these biosynthetic enzymes and the transcription factors that regulate their expression are unknown. Uncovering this genetic architecture is crucial for understanding how and why the plant produces this compound.

Metabolic Engineering: A complete understanding of the biosynthetic pathway could open the door to metabolic engineering approaches. This could involve using host organisms like yeast or other plants to produce this compound or novel derivatives for research and potential therapeutic development.

Comprehensive Mapping of this compound's Molecular Interactome

The biological effects of this compound are triggered by its interactions with cellular components. The primary and most well-characterized target is the Na+/K+-ATPase pump. nih.govnih.gov The binding of cardiac glycosides to this enzyme disrupts ion gradients, which is the basis of their cardiotonic effects and is also linked to their potential anti-cancer activities through the activation of various signaling cascades. nih.govscispace.com However, a complete picture of all the molecules that this compound interacts with—its molecular interactome—is far from complete. wikipedia.org

A comprehensive map of the interactome would provide a systems-level understanding of its mechanism of action, potentially revealing new targets and explaining the diverse cellular responses it elicits. mdpi.comresearchgate.net Future research should focus on:

Beyond the Primary Target: Identifying other proteins and biomolecules that bind directly to this compound. This would help to understand off-target effects and potentially new mechanisms of action.

Mapping Downstream Pathways: Elucidating the full range of signaling pathways that are modulated by the inhibition of Na+/K+-ATPase. This includes pathways involved in cell proliferation, apoptosis, and gene expression. nih.gov

Advanced Proteomics Approaches: Employing modern proteomics techniques, such as affinity purification coupled to mass spectrometry (AP-MS) and proximity-dependent biotin (B1667282) identification (BioID), to systematically map the this compound interactome in various cell types. nih.gov These methods can identify both stable and transient protein interactions within the native cellular environment.

Development of Novel and Highly Sensitive Analytical Techniques for Trace-Level Detection

The potent biological activity of this compound necessitates the ability to detect and quantify it at very low concentrations in complex matrices, such as plant extracts, biological fluids, and food products. mdpi.com Developing highly sensitive and specific analytical methods is a critical ongoing challenge.

Current methods for the detection of cardiac glycosides have advanced significantly, moving towards greater sensitivity and specificity. Future efforts in this area should continue to build on these platforms:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become a method of choice for analyzing toxins due to its high selectivity and sensitivity, allowing for the detection of trace levels of compounds like this compound. mdpi.comresearchgate.net Further development could focus on ultra-high-performance liquid chromatography (UHPLC) systems for faster analysis and even lower detection limits. mdpi.com For instance, validated UHPLC-ESI-MS/MS methods for other cardiac glycosides have achieved limits of quantification in the nanogram per gram (ng/g) or nanogram per milliliter (ng/mL) range. mdpi.com

Adsorptive Stripping Voltammetry: This electrochemical technique has shown promise for the nanomolar detection of other cardiac glycosides like digoxin (B3395198) and digitoxin (B75463). It relies on the adsorption of the analyte onto a mercury electrode, followed by a voltammetric measurement, which can achieve detection limits in the sub-nanomolar range. Exploring the applicability of this rapid and inexpensive method for this compound could provide a valuable alternative to chromatography-based techniques.

High-Resolution Mass Spectrometry (HRMS): The use of HRMS coupled with liquid chromatography allows for the tentative identification of trace cardiac glycosides in complex mixtures based on accurate mass measurements, which is particularly useful for identifying new or unexpected derivatives in plant extracts. researchgate.net

The table below summarizes some advanced analytical techniques and their reported performance for related cardiac glycosides, highlighting the potential for this compound detection.

| Analytical Technique | Key Advantages | Reported Sensitivity for Cardiac Glycosides | Reference |

|---|---|---|---|

| UHPLC-ESI-MS/MS | High throughput, specificity, and sensitivity | LOQs: 1.5–15 ng/g (herbs), 0.025–1 ng/mL (urine) | mdpi.com |

| Adsorptive Stripping Voltammetry | High sensitivity, rapid, inexpensive | LODs: ~2.3 x 10⁻¹⁰ M (Digoxin) | |

| LC-IDMS | High accuracy and precision (Reference Method) | LLOQ: 0.10 ng/mL (Digoxin) | researchgate.net |

| HPLC-DAD/ESI-MSn | Structural elucidation of trace compounds | Identification of novel glycosides in crude extracts | researchgate.net |

Potential for Chemical Derivatization Towards the Creation of Advanced Biological Probes

The chemical structure of this compound offers opportunities for modification, or derivatization, to create advanced tools for biological research. nih.govsemanticscholar.org Chemical derivatization involves altering a molecule to enhance its properties for a specific application, such as improving detection or adding new functionality. researchgate.netmdpi.com

Creating biological probes from this compound could revolutionize the study of its cellular behavior. nih.govmdpi.com These probes would enable researchers to visualize the molecule's journey into and within cells, identify its binding partners, and probe its function with high spatial and temporal resolution. rsc.org

Key areas for future development include:

Fluorescent Probes: Attaching a fluorescent tag (fluorophore) to the this compound molecule would allow its localization and trafficking to be monitored in living cells using fluorescence microscopy. The challenge lies in modifying the structure without significantly altering its biological activity and binding characteristics.

Affinity-Based Probes: Derivatizing this compound to include a reactive group or a biotin tag could be used for "pull-down" experiments. These probes would be introduced to cell lysates, where they would bind to their molecular targets. The entire complex could then be isolated and the interacting proteins identified using mass spectrometry, providing a direct method for mapping the interactome.

Click Chemistry Applications: The use of bio-orthogonal "click chemistry" reactions would allow for the specific labeling of derivatized this compound molecules in a complex biological environment. This approach offers high specificity and efficiency, minimizing off-target reactions.

By pursuing these research avenues, the scientific community can move towards a more complete understanding of this compound, from its creation in nature to its complex interactions within the cell, ultimately clarifying its role and potential as both a toxin and a pharmacological agent.

Q & A

Q. How should researchers address variability in this compound’s yield across purification batches?

- Methodological Answer : Implement quality-by-design (QbD) principles. Use multivariate analysis (e.g., PCA) to identify critical process parameters (CPPs) like column pressure or gradient slope. Document deviations in electronic lab notebooks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.